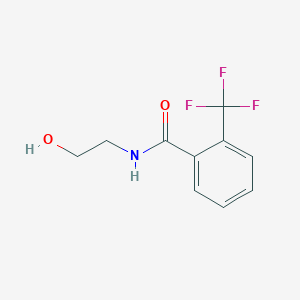

N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)8-4-2-1-3-7(8)9(16)14-5-6-15/h1-4,15H,5-6H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMZAHUHFRXRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide group can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amide group can produce amines .

Scientific Research Applications

N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

- N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide derivatives (e.g., compound 42 in ): Replacing the hydroxyethyl group with an aminoethyl (-CH₂CH₂NH₂) moiety enhances basicity, enabling interactions with acidic residues in enzymes. For example, such derivatives exhibit potent activity against Trypanosoma brucei (IC₅₀ < 1 µM) due to their ability to disrupt parasitic redox homeostasis . Synthetic route: Reacting 2-(trifluoromethyl)benzoyl chloride with Boc-protected ethylenediamine, followed by deprotection, yields these derivatives in >90% purity .

- This derivative serves as a pesticide intermediate, though its biological activity remains uncharacterized .

Variations in the Benzamide Core

5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide ():

- Introducing a hydroxyl (-OH) and chloro (-Cl) group at the 2- and 5-positions enhances antimicrobial activity against sulfate-reducing bacteria (Desulfovibrio piger), achieving 64–66% biomass inhibition at 1.10 µmol·L⁻¹ .

- The hydroxyl group facilitates hydrogen bonding with bacterial enzymes, while the -CF₃ group augments lipophilicity .

3-Halo-N-[2-(trifluoromethyl)phenyl]benzamides (fluoro, bromo, iodo; ):

- Substitution at the 3-position with halogens alters crystal packing via C–H···X (X = F, Br, I) and π–π interactions. For instance, the iodo derivative exhibits denser packing (density = 1.892 g·cm⁻³) compared to the fluoro analog (1.531 g·cm⁻³) .

- These structural differences correlate with solubility and thermal stability, critical for formulation in solid dosages .

Functional Group Additions

Key Data Tables

Research Findings and Implications

- Biological Activity: The hydroxyethyl group in the target compound may confer lower cytotoxicity compared to aminoethyl analogs (e.g., compound 42 in ), which showed moderate toxicity in Trypanosoma models .

- Structural Insights : The -CF₃ group’s electron-withdrawing nature stabilizes the amide bond against hydrolysis, a critical advantage in drug design .

- Synthetic Challenges: Hydroxyethyl derivatives require precise control of hydroxymethylation conditions to avoid overalkylation, whereas aminoethyl analogs demand protective group strategies .

Biological Activity

N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological interactions. The hydroxyethyl moiety can form hydrogen bonds with biological targets, facilitating interactions with proteins and nucleic acids.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate lipid membranes more effectively. The hydroxyethyl group can engage in hydrogen bonding, which may stabilize interactions with target proteins.

Key Mechanisms:

- Protein Interaction : The compound may bind to various proteins, altering their activity.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Cell Signaling Modulation : May influence signal transduction pathways critical for cell survival and proliferation.

Biological Activities

This compound has shown promising activities in several biological assays:

Anticancer Activity

Several studies have reported the anticancer properties of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Inhibition of cell proliferation |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is likely due to membrane disruption and interference with bacterial metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the hydroxyethyl and trifluoromethyl groups have been explored to enhance potency and selectivity against specific targets.

Notable SAR Findings:

- Trifluoromethyl Group : Essential for enhancing lipophilicity and increasing binding affinity.

- Hydroxyethyl Modification : Alterations can lead to significant changes in biological activity, impacting both potency and selectivity.

Case Studies

-

Case Study on Anticancer Effects : A study evaluated the effects of this compound on MCF-7 cells, revealing significant apoptosis induction at concentrations above 10 µM.

"The compound showed a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent."

-

Antimicrobial Evaluation : Another study assessed its efficacy against various bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent.

"this compound demonstrated promising antimicrobial activity, particularly against resistant strains."

Q & A

Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity profiling?

- Methodological Answer :

- Rodent PK : Administer IV/oral doses (5–50 mg/kg) and collect plasma for LC-MS analysis. Calculate t₁/₂, Cmax, and AUC.

- Toxicogenomics : Use RNA-seq to assess liver/kidney toxicity markers (e.g., CYP3A4 upregulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.